

Quantitative Brain Penetration & Clinical Data

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Compound Focus: Trotabresib

CAS No.: 1706738-98-8

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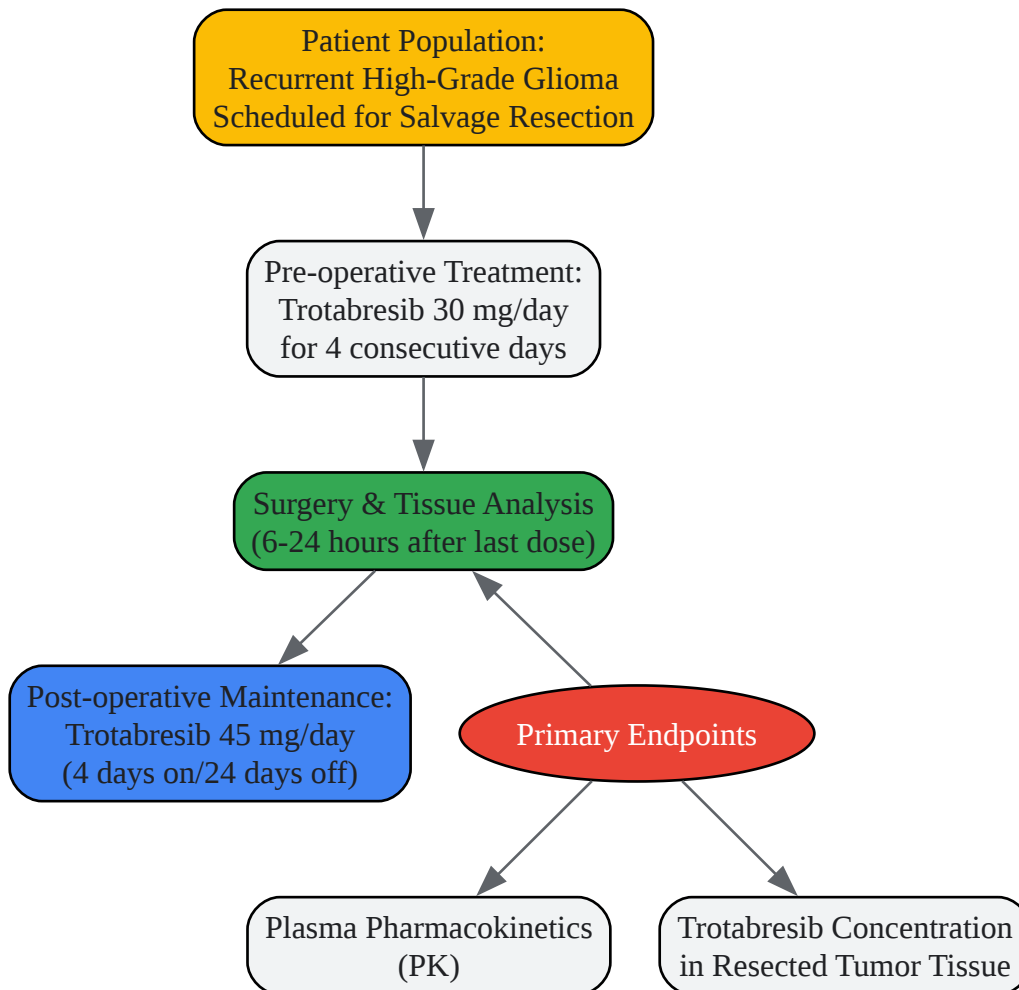
The following table consolidates the key pharmacokinetic and efficacy data from clinical trials investigating **trotabresib** in high-grade gliomas.

Metric	Value / Outcome	Study Context
Brain Tumor Tissue:Plasma Ratio	Mean of 0.84 [1] [2]	Recurrent high-grade glioma; 30 mg/day pre-surgery [1].
Estimated Unbound Partition Coefficient (K_{PUU})	0.37 [1] [2]	Recurrent high-grade glioma; indicates active compound concentration [1].
Recommended Phase II Dose (RP2D)	30 mg and 45 mg (4 days on/24 days off in 28-day cycle) [3]	Established in Phase I studies for solid tumors and lymphomas [3].
6-Month Progression-Free Survival (PFS)	12% (as monotherapy) [1] [2]	Maintenance trotabresib (45 mg) after surgery in recurrent high-grade glioma [1].

| **6-Month PFS (Combination Therapy) | Adjuvant (TMZ): 57.8% Concomitant (TMZ+RT): 69.2%** [4] | Newly diagnosed glioblastoma (ndGBM); Phase Ib trial (NCT04324840) [4]. | | **Most Frequent Grade 3/4 Adverse Event | Thrombocytopenia** [1] [2] | Safety profile was generally consistent with that of other BET inhibitors [1] [3]. |

Experimental Protocol & Methodology

The core data on **trotabresib**'s brain penetration comes from a **Phase I "window-of-opportunity" study (CC-90010-GBM-001, NCT04047303)** [1] [2]. The workflow below illustrates the study design.



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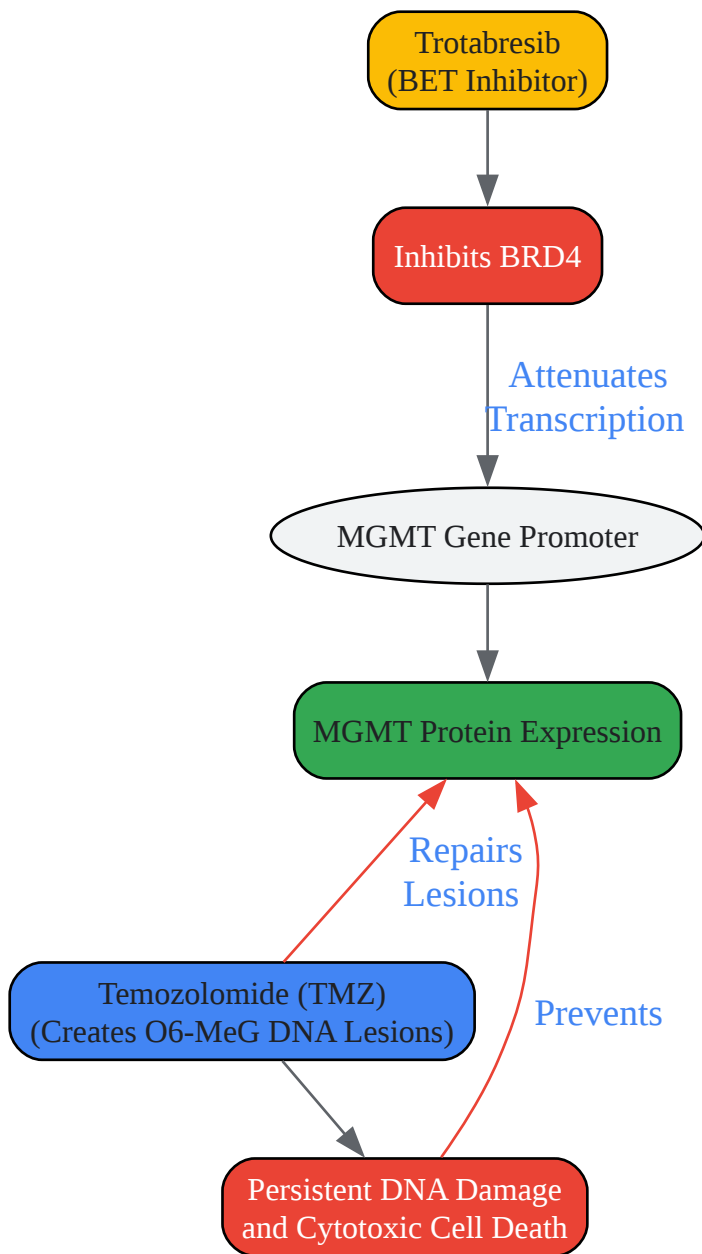
Key Methodological Details [1]:

- **Patient Selection:** Adults with recurrent WHO grade II-IV gliomas, ECOG PS 0-1, scheduled for salvage resection.
- **Tissue Analysis:** **Trotabresib** concentrations were measured in resected brain tumor tissue and compared with time-matched plasma samples to calculate the tissue:plasma ratio and the estimated unbound partition coefficient (K_{PUU}).
- **Pharmacodynamic Assessments:** Target engagement was confirmed by measuring the modulation of key pharmacodynamic markers (e.g., gene expression changes) in both blood and resected tumor.

tissue.

Mechanistic Insights & Rationale for Combination Therapy

Trotabresib is a Bromodomain and Extra-Terminal (BET) inhibitor that displaces BET proteins like BRD4 from chromatin, leading to downregulation of key oncogenes [1] [3]. Preclinical and clinical studies support its investigation in combination with temozolomide (TMZ) based on a compelling mechanistic synergy [4] [5].



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This diagram illustrates the rationale behind combining **trotabresib** with temozolomide (TMZ). A primary mechanism of resistance to TMZ is the DNA repair protein **MGMT** [5] [6]. Preclinical studies show that BET inhibitors like **trotabresib** can **downregulate the expression of MGMT** [5]. By reducing MGMT levels, **trotabresib** can sensitize tumor cells to the cytotoxic effects of TMZ, potentially overcoming a key resistance mechanism, especially in tumors with an unmethylated MGMT promoter [4] [5].

Interpretation Guide for Researchers

For the drug development audience, the following points are critical:

- **The K_{PUU} Value:** The estimated unbound partition coefficient (K_{PUU}) of **0.37** is a crucial parameter. It represents the ratio of unbound (pharmacologically active) drug between the brain tumor tissue and plasma. A value below 1 suggests some restriction in penetration, but a value of 0.37 is considered **notable** in the context of high-grade glioma and indicates meaningful exposure of the tumor to the active drug [1].
- **Clinical Translation of Penetration:** The data provides direct human evidence that **trotabresib** reaches its target. This is a significant finding, as poor central nervous system (CNS) penetration has been a major hurdle for other BET inhibitors, such as OTX015, which failed to show efficacy in glioblastoma patients, likely due to insufficient brain exposure [1] [7].
- **Future Research Direction:** The promising penetration and initial safety data have paved the way for ongoing later-stage trials. The **randomized phase II dose expansion** part of the NCT04324840 study will compare the **trotabresib** combination regimen against standard of care in newly diagnosed glioblastoma, which will provide definitive evidence of its clinical benefit [4].

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